N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

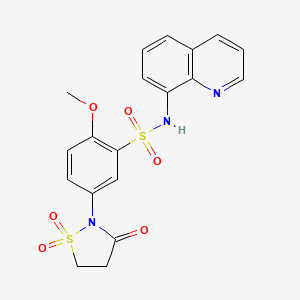

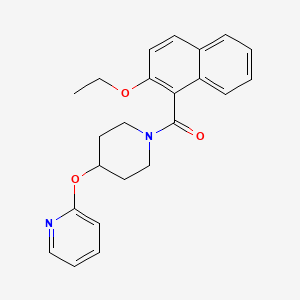

“N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide” is a compound that contains a 1,2,3-triazole moiety. The 1,2,3-triazole moiety is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This moiety is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes . It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material . This compound (7a) underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide:

Antimicrobial Agents

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide exhibits significant antimicrobial properties. The presence of the 1,2,3-triazole ring enhances its ability to interact with microbial enzymes and proteins, disrupting their function. This compound has shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Research

This compound has been investigated for its potential anticancer properties. The triazole and thiophene moieties are known to interfere with cancer cell proliferation and induce apoptosis. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Antiviral Applications

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide has shown potential as an antiviral agent. The triazole ring can inhibit viral replication by targeting viral enzymes. Research has indicated its effectiveness against viruses such as influenza and herpes simplex virus, highlighting its potential in antiviral drug development .

Material Science

Beyond biological applications, this compound has potential in material science. The unique electronic properties of the triazole and thiophene rings make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its properties for these applications.

IntechOpen Springer RSC : IntechOpen : Springer : RSC : IntechOpen : Springer

作用机制

未来方向

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The ever-increasing incidence of microbial resistant resulted in a perilous need for the development of novel antimicrobial drugs for combating ever-growing drug-resistant infections effectively . Consequently, the scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds .

属性

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c1-9(2)11(7-16-5-4-13-15-16)14-12(17)10-3-6-18-8-10/h3-6,8-9,11H,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCNKZWRBXDCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2662375.png)

![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)

![N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2662380.png)

![1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2662381.png)

![[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2662386.png)